molecular formula C16H17FN4O3S2 B2377904 1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea CAS No. 1421500-27-7

1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea

Cat. No. B2377904
CAS RN: 1421500-27-7
M. Wt: 396.46
InChI Key: AIPJHKYABRNYNP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea and sulfonyl functional groups. For example, hetaryl ureas have been used as substrates in the synthesis of carbamates .

Scientific Research Applications

Anticancer Applications

  • Compounds similar to the chemical have been synthesized and evaluated for their anticancer properties. For instance, a study by Wang et al. (2015) explored derivatives of alkylurea in place of the acetamide group in a compound showing significant anticancer effects. These derivatives were found to retain antiproliferative activity and showed reduced acute oral toxicity, suggesting potential as effective anticancer agents with lower toxicity.

Synthesis and Structural Analysis

  • Research by Haginoya et al. (2004) focused on synthesizing derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element. Their findings indicate the potential of such compounds in medical applications, particularly as factor Xa inhibitors.

  • In another study, Haginoya et al. (2004) synthesized a series of tetrahydrothiazolo[5,4-c]pyridine derivatives and evaluated their in vitro inhibitory activities against factor Xa, highlighting their potential in medicinal chemistry.

Antibacterial Properties

  • Elgemeie et al. (2017) conducted research on the synthesis of novel compounds with structural similarities to the chemical , which exhibited antibacterial and antifungal activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Elgemeie et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds containing a pyridin-2-yl group have been used as JAK inhibitors .

properties

IUPAC Name

1-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S2/c17-11-3-1-2-4-12(11)18-15(22)20-16-19-13-7-8-21(9-14(13)25-16)26(23,24)10-5-6-10/h1-4,10H,5-9H2,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJHKYABRNYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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